2-Ethoxy-6-fluorobenzoic acid
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Overview
Description
2-Ethoxy-6-fluorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an ethoxy group at the second position and a fluorine atom at the sixth position on the benzoic acid ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Mode of Action
Fluorinated benzoic acids have been used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the benzylic position
Result of Action
Fluorinated benzoic acids are known to have various effects, including acting as conservative tracers in petrochemical exploration . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides high yields of the desired product. Another method involves the use of organotrifluoroborate salts in a one-pot procedure, which simplifies the synthesis process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Esters: Formed from esterification reactions.
Scientific Research Applications
2-Ethoxy-6-fluorobenzoic acid is extensively utilized in diverse scientific research areas due to its multifaceted properties. Some of its applications include:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Drug Development: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical intermediates.
Material Science: Employed in the development of new materials with specific properties.
Environmental Research: Used as a tracer in geochemical investigations due to its favorable physico-chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxybenzoic Acid: Lacks the fluorine atom, affecting its reactivity and applications.
6-Fluorobenzoic Acid: Lacks the ethoxy group, limiting its use in specific synthetic applications.
Uniqueness
2-Ethoxy-6-fluorobenzoic acid is unique due to the presence of both the ethoxy and fluorine substituents on the benzoic acid ring. This combination of functional groups enhances its reactivity and makes it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-ethoxy-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEXKDRXZJUAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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